1,1-Dioxo-4-(trifluoromethyl)-1lambda6-thiolane-3-carboxylic acid
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Overview
Description
1,1-Dioxo-4-(trifluoromethyl)-1lambda6-thiolane-3-carboxylic acid is a chemical compound known for its unique structure and properties. This compound features a thiolane ring with a trifluoromethyl group and a carboxylic acid functional group. Its distinct molecular configuration makes it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dioxo-4-(trifluoromethyl)-1lambda6-thiolane-3-carboxylic acid typically involves multiple steps, including the formation of the thiolane ring and the introduction of the trifluoromethyl group. Common synthetic routes may include:
Formation of the Thiolane Ring: This step involves cyclization reactions using appropriate precursors under controlled conditions.
Introduction of the Trifluoromethyl Group: This can be achieved through nucleophilic substitution reactions using trifluoromethylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
1,1-Dioxo-4-(trifluoromethyl)-1lambda6-thiolane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the thiolane ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Trifluoromethylating agents, carboxylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Scientific Research Applications
1,1-Dioxo-4-(trifluoromethyl)-1lambda6-thiolane-3-carboxylic acid is utilized in various fields of scientific research due to its unique properties:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Employed in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Dioxo-4-(trifluoromethyl)-1lambda6-thiolane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, affecting the compound’s binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
1,1-Dioxo-4-(trifluoromethyl)-1lambda6-thiane-4-carboxylic acid: A similar compound with a thiane ring instead of a thiolane ring.
1,1-Dioxo-4-(trifluoromethyl)-1lambda6-thiane-3-carboxylic acid: Another related compound with slight structural variations.
Uniqueness
1,1-Dioxo-4-(trifluoromethyl)-1lambda6-thiolane-3-carboxylic acid stands out due to its specific ring structure and functional groups, which confer unique chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1,1-dioxo-4-(trifluoromethyl)thiolane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O4S/c7-6(8,9)4-2-14(12,13)1-3(4)5(10)11/h3-4H,1-2H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHAGODANYMGKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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